molecular formula C13H23NO5 B13980402 1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B13980402
M. Wt: 273.33 g/mol
InChI Key: FCXVFLKZKFYVFC-YHMJZVADSA-N
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Description

1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate is a synthetic organic compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl ester, and a methoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Introduction of tert-butyl and ethyl groups: The tert-butyl and ethyl groups are introduced through esterification reactions using tert-butyl alcohol and ethyl alcohol, respectively, in the presence of suitable catalysts.

    Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the biological activity and mechanism of action of pyrrolidine derivatives.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
  • 1-O-tert-butyl 2-O-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
  • 1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate

Uniqueness: 1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-5-methoxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10?/m1/s1

InChI Key

FCXVFLKZKFYVFC-YHMJZVADSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC(N1C(=O)OC(C)(C)C)OC

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC

Origin of Product

United States

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